![molecular formula C52H70O18 B609816 3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid CAS No. 130743-11-2](/img/structure/B609816.png)
3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PA 46101 A is an antibiotic isolated from Streptomyces strain PA-46101.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Complex chemical compounds, including those with structures similar to 3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid, are often synthesized and characterized for various purposes. For example, Xiaodong Chen, Jiao Ye, and A. Hu (2012) synthesized and characterized 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, providing insights into the structure and properties of such compounds (Chen, Ye, & Hu, 2012).
Bioactive Potential and Antioxidant Activities
Research into the bioactive potential of complex compounds, such as antioxidant activities, is another area of focus. K. Chakraborty, D. Joseph, Minju Joy, and Vamshi Krishna Raola (2016) characterized substituted aryl meroterpenoids from red seaweed as potential antioxidants, highlighting the importance of studying natural compounds for their bioactive potentials (Chakraborty, Joseph, Joy, & Raola, 2016).
Antimicrobial and Anti-Tubercular Activities
Complex chemical compounds are also studied for their potential antimicrobial and anti-tubercular activities. V. B. Tatipamula and G. Vedula (2019) explored the antimicrobial and anti-tubercular activities of isolates and semi-synthetic derivatives from the lichen Ramalina leiodea, demonstrating the significance of such compounds in medical research (Tatipamula & Vedula, 2019).
Eigenschaften
CAS-Nummer |
130743-11-2 |
|---|---|
Produktname |
3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid |
Molekularformel |
C52H70O18 |
Molekulargewicht |
983.114 |
IUPAC-Name |
16H-14a,17-Metheno-14aH-benzo(e)naphtho(2,1-k)(1,4)dioxacyclotridecin-12-carboxylic acid, 4-((6-deoxy-3-O-(2,6-dideoxy-4-O-methyl-beta-D-ribo-hexopyranosyl)-4-O-(2-methoxy-6-methylbenzoyl)-beta-D-allopyranosyl)oxy)-13-ethyl-1,2,3,4,4a,6a,7,8,9,10,10a,13,14,19,19a,19b-hexadecahydro-3,20-dihydroxy-6,10a,19a-trimethyl-16,19-dioxo-, (3S-(3R*,4S*,4aR*,6aR*,10aS*,13S*,14aR*,19aR*,19bS*))- |
InChI |
InChI=1S/C52H70O18/c1-10-28-22-52-44(56)43(47(60)70-52)69-49(61)51(7)31(15-11-12-19-50(52,6)23-30(28)45(57)58)25(3)20-29-32(51)17-18-33(53)41(29)68-48-38(55)42(66-36-21-34(54)39(63-9)26(4)64-36)40(27(5)65-48)67-46(59)37-24(2)14-13-16-35(37)62-8/h13-14,16,20,23,26-29,31-34,36,38-42,48,53-56H,10-12,15,17-19,21-22H2,1-9H3,(H,57,58)/t26-,27-,28-,29+,31+,32-,33+,34+,36+,38-,39-,40-,41-,42+,48+,50-,51-,52-/m1/s1 |
InChI-Schlüssel |
GUUBJNZJQYYEGQ-FODYDRHCSA-N |
SMILES |
O=C(C([C@H](CC)C1)=C[C@](CCCC[C@]2([H])[C@]3(C)[C@]4([H])CC[C@H](O)[C@H](O[C@H]5[C@@H]([C@@H]([C@@H]([C@@H](C)O5)OC(C6=C(C)C=CC=C6OC)=O)O[C@H]7C[C@@H]([C@@H]([C@@H](C)O7)OC)O)O)[C@@]4([H])C=C2C)(C)[C@]81OC(C(OC3=O)=C8O)=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PA 46101 A; PA-46101 A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-Oxo-1,2,3,4-Tetrahydro-5h-Pyrido[4,3-B]indol-5-Yl)butyl]acetamide](/img/structure/B609734.png)
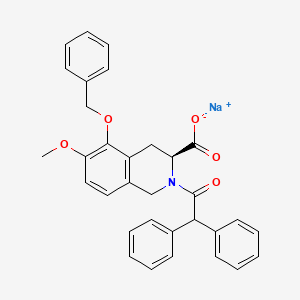
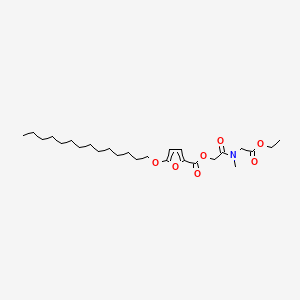
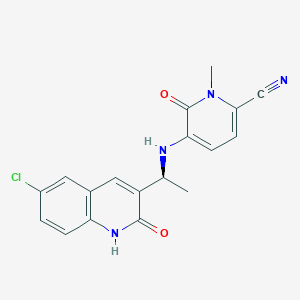
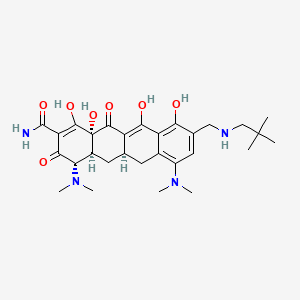
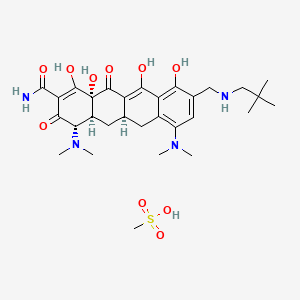
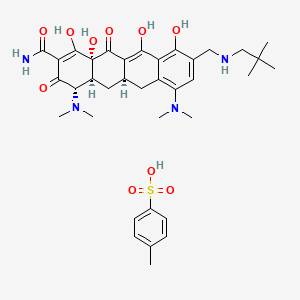
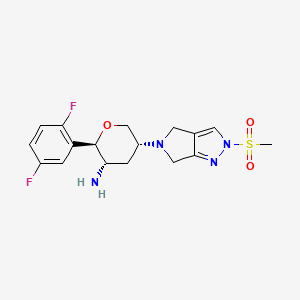
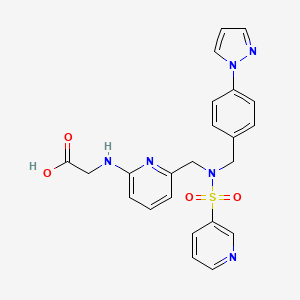
![8-Cyclopentyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B609749.png)
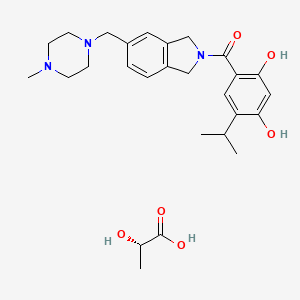
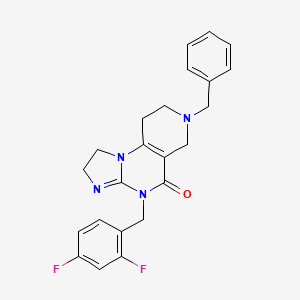
![2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one](/img/structure/B609752.png)
![2-[4-[[(3,5-Dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid](/img/structure/B609753.png)